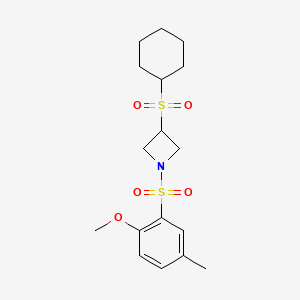

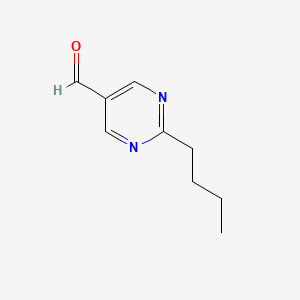

![molecular formula C17H19N3O4S2 B2849022 N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide CAS No. 851782-60-0](/img/structure/B2849022.png)

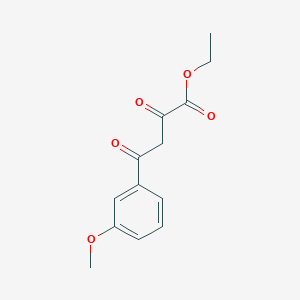

N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Interaction Studies and Molecular Properties

Research has focused on understanding the interactions of similar sulfonamide derivatives in various solvents and conditions. For instance, studies on the volumetric and acoustic properties of methyl acetate in aqueous solutions of quinoxaline derivatives, including sulfonamide compounds, have been conducted to examine temperature and concentration effects on molecular interactions. These studies offer insights into the solute-solvent interactions, which are crucial for understanding the behavior of such compounds in biological systems or chemical processes (Raphael et al., 2015).

Structural Analysis and Supramolecular Assembly

Structural studies of nimesulide triazole derivatives, which share a sulfonamide moiety, have been carried out to understand the effect of substitution on their supramolecular assembly. Such research is fundamental for drug design, as it helps in understanding how molecular modifications can influence the drug's effectiveness and interactions with biological targets (Dey et al., 2015).

Antibacterial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. These studies contribute to the development of new antibiotics and antimicrobial agents, highlighting the potential of sulfonamide derivatives in combating microbial resistance (Özdemir et al., 2009).

Inhibition Properties and Corrosion Studies

The adsorption and corrosion inhibition properties of sulfonamide derivatives on metals in acidic environments have been investigated. These studies are relevant for the development of protective coatings and inhibitors that can prevent metal corrosion, a significant concern in industrial applications (Olasunkanmi et al., 2016).

Drug Metabolism and Biocatalysis

The application of biocatalysis to drug metabolism, using microbial systems to produce mammalian metabolites of sulfonamide derivatives, illustrates the compound's role in drug development and pharmacokinetics studies. This approach aids in understanding the metabolic pathways and potential effects of drugs within the body (Zmijewski et al., 2006).

Propiedades

IUPAC Name |

N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-25(21,22)19-15-10-6-9-14(11-15)16-12-17(13-7-4-3-5-8-13)20(18-16)26(2,23)24/h3-11,17,19H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUZUMWSJWYABV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

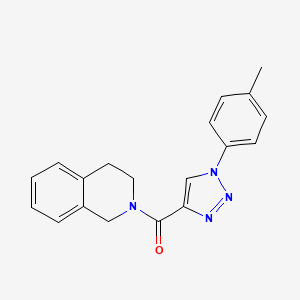

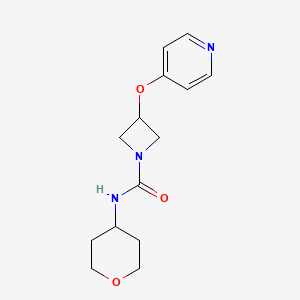

![4-[Tert-butyl(pyridin-4-yl)phosphinothioyl]oxy-3-methoxybenzaldehyde](/img/structure/B2848952.png)

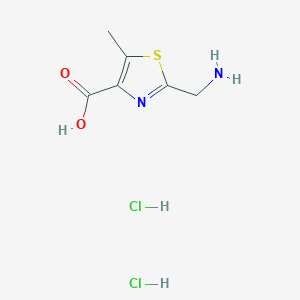

![N-[2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2848959.png)